molecular formula C15H14BrN5 B6439439 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-18-5

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No. B6439439
CAS RN: 2549055-18-5
M. Wt: 344.21 g/mol
InChI Key: HCYAXGOANFUARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has been studied for its potential applications in scientific research, particularly its ability to inhibit the enzyme DPP2. DPP2 is an enzyme involved in the breakdown of certain proteins, and its inhibition can lead to a variety of physiological effects. This compound has been found to be a potent and selective DPP2 inhibitor, and its ability to inhibit DPP2 has been explored for its potential use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has several advantages for use in laboratory experiments. First, it is a potent and selective DPP2 inhibitor, making it useful for studying the effects of DPP2 inhibition. Second, it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, making it difficult to predict the effects of its inhibition on specific substrates. Additionally, it is not approved for use in humans, so its potential use in clinical trials is limited.

Future Directions

There are several potential future directions for 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline. First, further research is needed to understand its mechanism of action and to identify potential substrates that can be targeted by its inhibition. Second, further studies are needed to explore its potential use in the treatment of diseases, such as cancer and diabetes. Finally, further research is needed to explore the potential side effects of this compound and to identify potential drug interactions.

Synthesis Methods

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is synthesized through a multi-step process. First, a 4-chloro-2-methylquinazoline is synthesized from 1-methyl-4-chloro-2-nitrobenzene and ethylenediamine. Second, the 4-chloro-2-methylquinazoline is converted to the 6-bromo-2-methylquinazoline derivative using a bromination reaction. Finally, the 6-bromo-2-methylquinazoline is reacted with 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl to form the desired this compound.

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on the specific compound. Some imidazole derivatives are used in commercially available drugs, indicating that they have passed safety tests for their intended uses .

properties

IUPAC Name

6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAXGOANFUARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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